Ethyl 2-ethyl-4,4-dimethoxy-3-oxobutanoate
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Overview
Description
Ethyl 2-ethyl-4,4-dimethoxy-3-oxobutanoate is an organic compound with a complex structure that includes an ester functional group, a ketone, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-4,4-dimethoxy-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of ethyl acetoacetate with an alkyl halide in the presence of a base such as sodium ethoxide. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-carbon bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-4,4-dimethoxy-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Ethyl 2-ethyl-4,4-dimethoxy-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-4,4-dimethoxy-3-oxobutanoate involves its reactivity as an electrophile due to the presence of the ester and ketone functional groups. These groups can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4-difluoro-3-oxobutanoate: Similar structure but with fluorine atoms instead of methoxy groups.
Methyl 4,4-dimethoxy-3-oxobutanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-ethyl-4,4-dimethoxy-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both methoxy groups and an ethyl ester makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H18O5 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 2-ethyl-4,4-dimethoxy-3-oxobutanoate |
InChI |
InChI=1S/C10H18O5/c1-5-7(9(12)15-6-2)8(11)10(13-3)14-4/h7,10H,5-6H2,1-4H3 |
InChI Key |
NWGMKAPIOVZHRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C(OC)OC)C(=O)OCC |
Origin of Product |
United States |
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